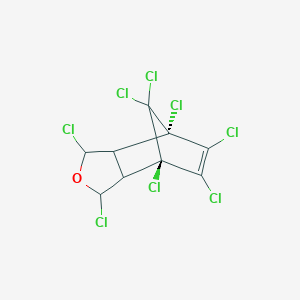
Isobenzan 10 microg/mL in Cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Its chemical formula is C₉H₄Cl₈O and it has a molar mass of 411.73 g/mol . Telodrin was produced between 1958 and 1965 and is classified as a persistent organic pollutant due to its long-lasting presence in the environment . It is known for its broad-spectrum insecticidal properties and was primarily used to control pests in various crops .
准备方法
Telodrin can be synthesized through multiple routes. One method involves the Diels-Alder reaction between hexachlorocyclopentadiene and 2,5-dihydrofuran to produce the precursor 4,5,6,7,10,10-hexachloro-4,7-endomethylene-4,7,8,9-tetrahydrophthalane . This precursor is then subjected to photochlorination to yield Telodrin . Another method involves the dehydration of 1,4,5,6,7,7-hexachloro-2,3-bishydroxymethylbicyclo[2,2,1]hept-5-ene to form the same precursor, followed by photochlorination .
化学反应分析
Telodrin undergoes various chemical reactions, including:
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions are typically chlorinated derivatives of the original compound .
科学研究应用
Telodrin has been used in various scientific research applications, including:
作用机制
Telodrin exerts its effects by acting as a GABA-gated chloride channel antagonist . This means it binds to the GABA receptors in the nervous system, preventing the normal inhibitory action of GABA. This leads to overstimulation of the nervous system, causing neurotoxic effects .
相似化合物的比较
Telodrin is similar to other organochloride insecticides such as Dieldrin and Aldrin. it is unique in its specific molecular structure and the particular pathways it affects in the nervous system . Other similar compounds include:
Dieldrin: Another organochloride insecticide with similar neurotoxic effects.
Aldrin: A precursor to Dieldrin, also used as an insecticide.
Telodrin’s uniqueness lies in its specific binding affinity to GABA receptors and its persistence in the environment, making it a significant compound for study in environmental science and toxicology .
属性
分子式 |
C9H4Cl8O |
|---|---|
分子量 |
411.7 g/mol |
IUPAC 名称 |
(1R,7S)-1,3,5,7,8,9,10,10-octachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C9H4Cl8O/c10-3-4(11)8(15)2-1(5(12)18-6(2)13)7(3,14)9(8,16)17/h1-2,5-6H/t1?,2?,5?,6?,7-,8+ |
InChI 键 |
LRWHHSXTGZSMSN-ACFSOBKTSA-N |
手性 SMILES |
C12C(C(OC1Cl)Cl)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
规范 SMILES |
C12C(C(OC1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


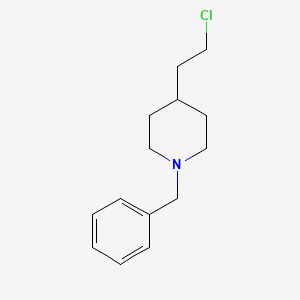
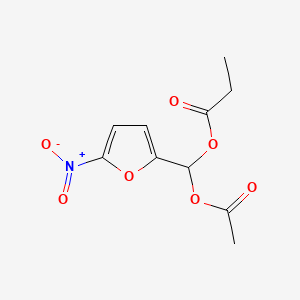
![4-[2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-yl]aniline](/img/structure/B13863889.png)
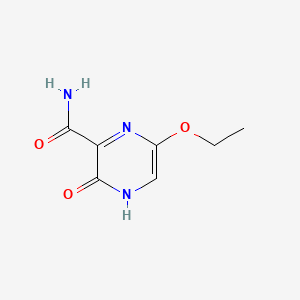
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B13863904.png)
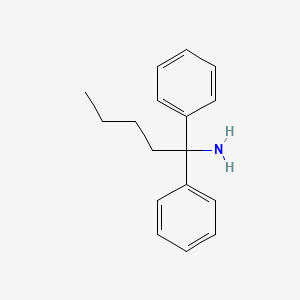
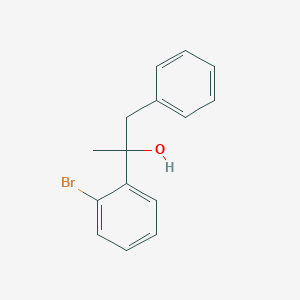

![S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B13863926.png)
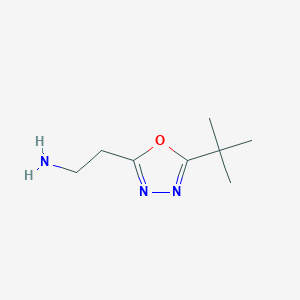
![4-(cyclobutylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide](/img/structure/B13863940.png)
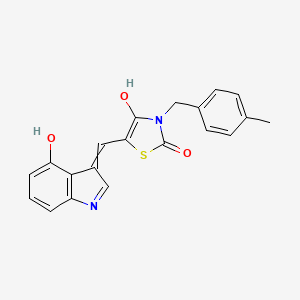
![2-[(4,6-Diamino-2-pyrimidinyl)thio]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)acetamide](/img/structure/B13863947.png)

